molecular formula C13H13N3O B1299519 N-(5-Amino-2-methyl-phenyl)-isonicotinamide CAS No. 436089-25-7

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Cat. No.: B1299519
CAS No.: 436089-25-7
M. Wt: 227.26 g/mol
InChI Key: OXDXXBXREHAVEA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methyl group, and an isonicotinamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methyl-phenyl)-isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2-methyl-phenyl)-isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is unique due to its isonicotinamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXXBXREHAVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360657
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-25-7
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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